molecular formula C14H12FNO3S B502997 N-(2-acetylphenyl)-4-fluorobenzenesulfonamide CAS No. 303152-34-3

N-(2-acetylphenyl)-4-fluorobenzenesulfonamide

Cat. No. B502997
M. Wt: 293.32g/mol
InChI Key: DBNAQJHXPMLPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-acetylphenyl)-4-fluorobenzenesulfonamide is not explicitly mentioned in the available literature .

Scientific Research Applications

  • Enantioselective Fluorination of 2-Oxindoles : N-fluorobenzenesulfonamide derivatives have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, to obtain 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

  • Synthesis and Characterization of Platinum(II) Dithiocarbimato Complexes : The reaction of 4-fluorobenzenesulfonamide with other chemicals resulted in the formation of complex anions, which were characterized by X-ray crystallography (Amim et al., 2008).

  • Study of Carbonic Anhydrase Inhibitor Complexes : The binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases was investigated through various spectroscopic techniques, revealing insights into enzyme-inhibitor interactions (Dugad & Gerig, 1988).

  • Development of Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives, including 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been developed as selective cyclooxygenase-2 (COX-2) inhibitors. This research has led to the identification of potent and orally active COX-2 inhibitors for clinical trials (Hashimoto et al., 2002).

  • Investigation of Cyclooxygenase Isozyme Inhibitors : N-acetyl-2-(or 3-)carboxymethylbenzenesulfonamides were evaluated as selective COX-2 inhibitors. Some compounds showed potent in vitro COX-2 inhibitory activity and high selectivity, though their in vivo anti-inflammatory effectiveness varied (Chen, Rao, & Knaus, 2005).

  • Role in Cognitive Enhancement : N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide (FR121196), a cognitive enhancer derivative of piperazine, was shown to augment hippocampal long-term potentiation in studies, indicating its potential in enhancing cognitive functions (Matsuoka, Yamaguchi, & Satoh, 1993).

  • Antidementia Drug Research : FR121196 was also found to ameliorate memory deficits in rats in various experimental models, suggesting its potential as an antidementia drug (Yamazaki et al., 1995).

Future Directions

The future directions for research on N-(2-acetylphenyl)-4-fluorobenzenesulfonamide are not explicitly mentioned in the available literature .

properties

IUPAC Name

N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNAQJHXPMLPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-4-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide

Citations

For This Compound
2
Citations
MJ Mphahlele, NM Magwaza, S Gildenhuys… - Journal of Fluorine …, 2023 - Elsevier
A secondary sulfonamido group (-NHSO 2 R) is prevalent in small organic molecules of pharmacological importance including non-steroidal anti-inflammatory agents. These drugs …
Number of citations: 0 www.sciencedirect.com
B Liang, J Huang, W Zhu, Y Li, L Jiang… - European Journal of …, 2021 - Wiley Online Library
A practical method for the synthesis of N‐(2‐carbonylaryl) benzenesulfonamides via an iron‐catalyzed electrophilic amination of sodium sulfinates with anthranils is described. This …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.